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Compound of Interest

2-(Pyridin-4-yloxy)ethanamine
Compound Name:

hydrochloride
CAS No.: 1992956-33-8
Cat. No.: B1407020

Get Quote

Executive Summary

2-(Pyridin-4-yloxy)ethanamine dihydrochloride (CAS: 442126-28-5) is a bifunctional
pharmacophore featuring a pyridine ring linked to a primary ethylamine via an ether bridge.
Distinct from its alkyl-analog 2-(pyridin-4-yl)ethanamine, this ether linkage significantly alters
the electronic properties of the pyridine ring, influencing both metabolic stability and ligand
binding affinity in kinase and GPCR drug discovery.

This guide provides a rigorous characterization framework. It moves beyond basic identity
confirmation to address salt stoichiometry, hygroscopicity, and isomeric purity—common failure
points in scale-up synthesis.

Molecular Identity & Properties[1][2][3][4][5][6][7]
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Property Specification
2-(Pyridin-4-yloxy)ethan-1-amine
IUPAC Name (Py yioxy)
dihydrochloride
Common Name 4-(2-Aminoethoxy)pyridine dihydrochloride
CAS Number 442126-28-5 (2HCI salt)

Molecular Formula

Molecular Weight 138.17 (Free Base) / 211.09 (2HCI Salt)

Appearance White to off-white hygroscopic solid

High in Water, DMSO, Methanol; Low in DCM,

Solubility
Hexanes

Structural Characterization Workflow

The following workflow ensures complete structural validation, differentiating the target from
potential regioisomers (e.g., 2- or 3-substituted pyridines) and hydrolysis byproducts.
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Figure 1: Analytical decision matrix for validating 2-(Pyridin-4-yloxy)ethanamine batches.

Spectroscopic Profiling (The "Fingerprint")
Nuclear Magnetic Resonance ( H NMR)

The ether linkage creates a distinct shielding pattern compared to alkyl-pyridines. The 4-
position oxygen acts as an electron donor by resonance, shielding the H3/H5 protons
significantly compared to the H2/H6 protons.

Solvent: DMSO-

(Recommended to prevent amine proton exchange)
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Critical Quality Attribute (CQA):
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» Regioisomer Check: If the aromatic region shows a complex multiplet pattern rather than two
distinct doublets (AA'BB' system), the sample may contain the 2- or 3-substituted isomer.

Mass Spectrometry (LC-MS)
« lonization Mode: Electrospray lonization (ESI), Positive mode.
e Target lon:

m/z.

o Fragmentation Pattern: High collision energy often yields a fragment at m/z 96 (loss of the
ethanamine chain, leaving the pyridin-4-ol radical cation) or m/z 79 (pyridine ring).

Chromatographic Purity (HPLC Method)

Due to the high polarity and basicity of the primary amine and pyridine ring, standard C18
methods often result in peak tailing. A high-pH stable column or an ion-pairing agent is
required.

Recommended Protocol:

Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or equivalent), 3.5
pm, 4.6 x 100 mm.

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol interactions).
e Mobile Phase B: 0.1% TFA in Acetonitrile.

o Gradient: 5% B to 40% B over 15 minutes. (Compound is polar; early elution expected).

o Detection: UV at 254 nm (Pyridine absorption max).

Acceptance Criteria:

e Purity

(Area normalization).[1][2]
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» No single impurity

Salt Stoichiometry & Counter-ion Analysis

Commercial samples are often labeled generically as "hydrochloride,” but the stoichiometry
(mono- vs. dihydrochloride) drastically affects molecular weight calculations for dosing.

e Theoretical Chloride Content (2HCI):
e Theoretical Chloride Content (1HCI):

Method: Argentometric Titration Dissolve 50 mg of sample in deionized water. Titrate with 0.01
M

using a potentiometric electrode or eosin indicator.

o Result Interpretation: A result near 33.6% confirms the dihydrochloride form, which is the
most stable solid form for this diamine.

Handling and Stability

» Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or
under inert atmosphere (Argon/Nitrogen).

 Stability: Stable in solid state at

for >2 years. In solution (water/buffer), the ether linkage is susceptible to hydrolysis under
strongly acidic conditions (

) or high temperatures.

o Safety: Irritant to eyes and respiratory system. Use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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